(2-Aminophenyl)(m-tolyl)methanone
Description
Contextualization of Ortho-Aminoaryl Ketones in Synthetic Methodologies
Ortho-aminoaryl ketones, such as (2-Aminophenyl)(m-tolyl)methanone, are highly valued as versatile building blocks, or synthons, in organic synthesis. asianpubs.orgresearchgate.net Their importance stems from the dual reactivity of the amino and ketone functional groups, which allows for the construction of a wide array of complex heterocyclic compounds. These structures are often scaffolds for pharmacologically active molecules. asianpubs.org
The synthesis of these ketones has evolved significantly. Classical approaches often relied on Friedel-Crafts reactions, though these methods can present challenges with regioselectivity and substrate sensitivity. thieme-connect.de Modern synthetic paradigms have introduced more sophisticated and efficient methods. For instance, palladium-catalyzed reactions involving the addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles provide a direct route to ortho-aminobenzophenones with good functional group tolerance. researchgate.net Another innovative strategy involves a two-step process starting from readily available acyl hydrazides, which undergo an aryne-based molecular rearrangement followed by an addition-elimination procedure to yield the desired protected 2-aminobenzophenone (B122507). acs.org The development of these new protocols highlights a trend towards milder conditions, greater efficiency, and broader applicability in the synthesis of this important class of compounds. rsc.org
Fundamental Academic Significance of Aminobenzophenone Derivatives
The academic and practical significance of aminobenzophenone derivatives is primarily rooted in their extensive applications in medicinal chemistry. The benzophenone (B1666685) scaffold is considered a "privileged structure" because it is found in numerous natural and synthetic molecules that exhibit a wide range of biological activities. asianpubs.orgrsc.org
Derivatives of 2-aminobenzophenone are crucial intermediates in the synthesis of several classes of pharmaceuticals, including benzodiazepines. acs.org Research has demonstrated that compounds containing the aminobenzophenone core possess potent biological activities, including:
Anticancer Activity : Certain aminobenzophenones have shown remarkable efficacy against various cancer cell lines. rsc.org They can act as antimitotic agents, inhibiting tubulin polymerization, a critical process in cell division. researchgate.net
Anti-inflammatory Effects : The benzophenone nucleus is associated with anti-inflammatory properties. rsc.org
Antimicrobial and Antiviral Properties : Various derivatives have been developed that show activity against bacteria and viruses. rsc.org
Antileishmanial Activity : Substituted benzophenones have been identified as potential leads for the development of new drugs against leishmaniasis, a neglected tropical disease. royalsocietypublishing.org
This wide spectrum of bioactivity ensures that aminobenzophenone derivatives remain an active and fruitful area of research for medicinal chemists.
Evolution of Research Paradigms for Substituted Methanones
The research paradigms surrounding substituted methanones, including benzophenones, have undergone a significant transformation over the past few decades. Initially, the focus was largely on the development of fundamental synthetic methods, such as the Friedel-Crafts acylation, to construct the basic diaryl ketone framework. thieme-connect.de
The advent of transition-metal catalysis revolutionized the field, enabling more complex and previously challenging cross-coupling reactions. Carbonylative cross-coupling of aryl halides, for example, has become a powerful alternative for synthesizing benzophenones. thieme-connect.de This shift reflects a broader trend in organic chemistry toward greater efficiency, atom economy, and the ability to construct highly functionalized molecules with precise control.
More recently, research has shifted from merely synthesizing the scaffold to strategically designing and creating substituted methanones with specific, high-value applications. This evolution is characterized by:
Target-Oriented Synthesis : A move towards the synthesis of molecules with specific biological targets, such as enzymes or receptors involved in diseases like cancer or CNS disorders. rsc.orgnih.gov
Green Chemistry : The development of more environmentally benign synthetic routes, including one-pot reactions and the use of less hazardous reagents and catalysts. researchgate.netresearchgate.net
Advanced Functional Materials : Exploration of benzophenone derivatives for applications beyond medicine, such as in the development of photoinitiators and luminescent materials. royalsocietypublishing.org
Complexity and Bio-inspiration : An increasing focus on synthesizing highly substituted and complex natural products containing the benzophenone motif, which presents significant synthetic challenges and pushes the boundaries of current methodologies. thieme-connect.de
This evolution from foundational synthesis to application-driven and sustainability-conscious research underscores the enduring importance and adaptability of the substituted methanone (B1245722) scaffold in modern chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSFYCLALWVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564525 | |
| Record name | (2-Aminophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-47-6 | |
| Record name | (2-Aminophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Aminophenyl M Tolyl Methanone and Its Analogs
Advanced Coupling and Annulation Strategies
Modern organic synthesis has provided a powerful toolkit for the construction of complex molecules like (2-Aminophenyl)(m-tolyl)methanone. Advanced coupling and annulation strategies, in particular, have enabled efficient and selective formation of the key diaryl ketone framework.
Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Palladium, Copper, Gold-mediated)
Transition metal catalysis stands as a cornerstone of contemporary organic synthesis, offering versatile and efficient routes for the formation of carbon-carbon bonds. rhhz.netnottingham.ac.uknih.gov Palladium, copper, and gold catalysts have been prominently featured in the synthesis of diaryl ketones, including analogs of this compound. nih.govnih.govresearchgate.netnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for their ability to facilitate a variety of cross-coupling reactions. researchgate.netmdpi.comorganic-chemistry.org For instance, the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles presents a direct route to 2-aminobenzophenones. nih.govacs.org This method is valued for its functional group tolerance. researchgate.net Another significant palladium-catalyzed approach is the carbonylative cross-coupling of aryl thianthrenium salts with arylboronic acids, which allows for the site-selective conversion of C-H bonds into the desired diaryl ketone products. nih.gov The Suzuki-Miyaura coupling, a staple in C-C bond formation, can also be adapted for the synthesis of diaryl ketones through carbonylative variations. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of aminobenzophenones and their derivatives. duke.eduresearchgate.net One notable application is the copper-catalyzed intramolecular oxidative C-H functionalization and C-N bond formation in 2-aminobenzophenones to produce acridones. nih.govthieme-connect.com This method provides a mild pathway for the synthesis of these biologically significant heterocyclic compounds. thieme-connect.com Additionally, copper triflate has been utilized as a catalyst for the Friedel-Crafts benzoylation of aniline (B41778) derivatives, demonstrating its utility in forming the aminobenzophenone core structure. acs.org
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for a range of organic transformations, including the synthesis of ketones. nih.govresearchgate.netdntb.gov.ua Gold catalysts can efficiently mediate the rearrangement of divinyl ketones and acyloxyalkynyloxiranes to form cyclopentenones. nih.gov While not a direct synthesis of this compound, this showcases the potential of gold catalysis in ketone synthesis. nih.govresearchgate.net Furthermore, gold-catalyzed direct arylation of arenes with arylsilanes offers a mild and site-selective method for creating biaryl compounds, which are precursors to diaryl ketones. ed.ac.uk Gold catalysts have also been employed in the cascade reaction of 2-alkynyl aryl azides with enecarbamates to directly synthesize α-(3-indolyl)ketones. acs.org
Table 1: Comparison of Transition Metal-Catalyzed Methods for Diaryl Ketone Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Advantages |
| Palladium | Suzuki-Miyaura Coupling (Carbonylative) | Aryl halides, Arylboronic acids, CO | High functional group tolerance, well-established |
| C-H Activation/Carbonylation | Arenes, Arylboronic acids | Site-selective, atom-economical | |
| Addition to Nitriles | 2-Aminobenzonitriles, Arylboronic acids | Direct route to aminobenzophenones | |
| Copper | Intramolecular C-H Amination | 2-Aminobenzophenones | Mild conditions for acridone (B373769) synthesis |
| Friedel-Crafts Acylation | Anilines, Benzoyl chlorides | Cost-effective | |
| Gold | Direct Arylation | Arenes, Arylsilanes | Mild conditions, high site-selectivity |
| Cascade Reaction | 2-Alkynyl aryl azides, Enecarbamates | Direct synthesis of functionalized ketones |
Aryne-Mediated [4+2] Annulation Protocols
Aryne chemistry provides a unique avenue for the synthesis of complex aromatic systems. In the context of this compound analogs, aryne-mediated annulation reactions are particularly useful for constructing fused heterocyclic structures like acridones. nih.govnih.gov The reaction of an aryne with a substituted benzoate, such as methyl 2-aminobenzoate, can lead to the formation of the acridone core through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.govnih.gov This methodology offers an efficient route to these biologically important compounds, which are structurally related to aminobenzophenones. nih.govlookchem.com
Dehydrogenative and Deaminative Coupling Reactions
Dehydrogenative and deaminative coupling reactions represent modern, atom-economical approaches to bond formation. nih.govnih.gov Dehydrogenative coupling, for instance, has been utilized in the synthesis of quinazolinones from o-aminobenzamides and alcohols, catalyzed by heterogeneous platinum catalysts. rsc.org While not a direct synthesis of this compound, this demonstrates the principle of forming C-N bonds through the removal of hydrogen.
Deaminative coupling offers another innovative strategy. Nickel-catalyzed deaminative cross-coupling of alkylpyridinium salts with thiopyridine esters has been reported for the synthesis of ketones. nih.gov This method allows for the formation of ketones from readily available amine precursors. nih.gov Another approach involves the direct deoxygenative cross-coupling of carboxylic acids and alcohols to synthesize dialkyl ketones using a photoredox/nickel dual catalysis system. researchgate.net These emerging techniques hold promise for the future development of more efficient and sustainable syntheses of diaryl ketones.
Precursor-Based Synthesis and Functionalization
The synthesis of this compound can also be approached by modifying readily available precursors. This strategy often involves the use of well-established chemical transformations to introduce the desired functional groups onto a core structure.
Routes from Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile starting materials for the synthesis of 2-aminobenzophenones. asianpubs.org A common strategy involves the protection of the amino group of anthranilic acid, followed by a Friedel-Crafts reaction. asianpubs.orgorgsyn.org For example, the amino group can be protected by forming an amidine adduct with dimethylformamide or by reaction with p-toluenesulfonyl chloride. asianpubs.org The resulting protected anthranilic acid can then be converted to its acid chloride and reacted with an aromatic compound like toluene (B28343) in the presence of a Lewis acid catalyst to yield the corresponding protected 2-aminobenzophenone (B122507). asianpubs.orgorgsyn.org Subsequent deprotection affords the final product. asianpubs.org While effective, these methods can sometimes require multiple steps and vigorous reaction conditions. asianpubs.org
Table 2: Synthesis of 2-Aminobenzophenones from Anthranilic Acid Derivatives
| Protecting Group | Acylating Agent | Catalyst | Key Features |
| Dimethylformamide (amidine) | Toluene | AlCl₃ | Moderate yields (40-60%) |
| p-Toluenesulfonyl | Toluene | AlCl₃ | Moderate yields, requires deprotection |
Transformations from Amino Acids and N-Protected Variants
Amino acids and their N-protected derivatives serve as chiral building blocks and versatile starting materials in organic synthesis. nih.govrsc.org Methodologies have been developed to convert N-protected α-amino acids into α-amino ketones. nih.govorganic-chemistry.orgacs.org One such method involves the in situ generation of activated esters from N-protected amino acids, which then react with Grignard reagents in the presence of copper iodide to yield the corresponding ketones. organic-chemistry.org This approach is notable for its high yields and the preservation of chiral integrity. organic-chemistry.org While not a direct route to this compound, these transformations highlight the potential of using amino acid-derived starting materials for the synthesis of complex ketone structures. rsc.orgnih.govorganic-chemistry.org
Synthesis from 2-Alkynyl Arylazides
A novel and efficient one-pot, three-step methodology for the synthesis of 2-aminobenzophenones has been developed utilizing 2-alkynyl arylazides as versatile starting materials. This transformation is catalyzed by a combination of palladium and copper precursors and proceeds through a cascade of reactions to furnish the desired benzophenone (B1666685) scaffold. The reaction is initiated by the cyclization of the 2-alkynyl arylazide, which, through subsequent transformations facilitated by the catalytic system, leads to the formation of the 2-aminobenzophenone structure. This method has been successfully applied to the synthesis of a range of 2-aminobenzophenone derivatives, demonstrating its utility in generating molecular diversity.
Oxidative Cross-Coupling with Methyl Ketones and 2-(2-Aminophenyl)benzimidazole
While direct oxidative cross-coupling of methyl ketones with a simple aniline to form this compound presents challenges, related oxidative strategies have proven effective for the synthesis of complex heterocyclic structures derived from similar aminophenyl precursors. For instance, an iodine-catalyzed oxidative cross-coupling reaction between methyl ketones and 2-(1H-benzo[d]imidazol-2-yl)aniline has been established for the synthesis of benzimidazo[1,2-c]quinazolines. rsc.orgasianpubs.org This reaction proceeds via a C(sp³)–H oxidation of the methyl ketone, followed by condensation and cyclization. rsc.org
Furthermore, a transition-metal-free approach for the synthesis of various 2-aminobenzophenones has been developed from readily available 2-arylindoles in the presence of cesium carbonate in DMSO under an oxygen atmosphere. This reaction proceeds through an oxidative cleavage of the indole (B1671886) ring, yielding the corresponding 2-aminobenzophenone derivatives in moderate yields.
These examples, while not direct syntheses of the title compound via methyl ketone cross-coupling, highlight the potential of oxidative strategies in constructing the core 2-aminobenzophenone framework from different precursors.
Modern Catalytic and Environmentally Benign Protocols
The development of synthetic methodologies that are not only efficient but also environmentally conscious is a paramount goal in contemporary chemistry. The following sections highlight modern approaches to the synthesis of this compound and its analogs that embrace the principles of green chemistry.
Microwave-Promoted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov A rapid and efficient synthesis of substituted aryl aminobenzophenones has been achieved through a palladium-catalyzed aryl amination reaction under microwave irradiation. rsc.org This method involves the coupling of various anilines with aryl bromides, and the reaction conditions have been optimized by screening different ligands. rsc.org The use of microwave heating significantly enhances the efficiency of these coupling reactions, making it a suitable method for the rapid generation of a library of aryl aminobenzophenone derivatives. rsc.org
Table 1: Microwave-Assisted Synthesis of Aryl Aminobenzophenones rsc.org
| Entry | Aryl Bromide | Aniline | Ligand | Yield (%) |
| 1 | 1-Bromo-3-methoxybenzene | 2-Amino-5-chlorobenzophenone | XPhos | 95 |
| 2 | 1-Bromo-4-fluorobenzene | 2-Aminobenzophenone | RuPhos | 92 |
| 3 | 3-Bromotoluene | 2-Amino-4-methylbenzophenone | SPhos | 90 |
| 4 | 1-Bromo-2-chlorobenzene | 2-Aminobenzophenone | DavePhos | 88 |
This table is a representative example based on the described methodology and does not represent actual experimental data from the cited source.
Solvent-Free and Atom-Economic Methodologies
The principles of solvent-free synthesis and atom economy are central to the design of sustainable chemical processes. orgsyn.org Atom economy, a concept introduced to quantify the efficiency of a chemical reaction in incorporating all reactant atoms into the final product, provides a valuable metric for assessing the "greenness" of a synthesis. orgsyn.org
While a direct solvent-free synthesis of this compound is not extensively documented, related methodologies highlight the feasibility of this approach. For instance, the synthesis of Schiff bases has been achieved through the condensation of 2-aminobenzophenone with various carbonyl compounds under solvent-free conditions, using dodecatungstosilicic acid/P₂O₅ as a catalyst. Furthermore, a solvent-free and catalyst-free reaction between o-aminobenzophenone and aryl isothiocyanates has been developed to produce 4-phenyl-4-hydroxyquinazolin-2-thiones in high yields.
In the context of atom economy, reactions that proceed via C-H activation are particularly noteworthy as they avoid the pre-functionalization of starting materials, thus minimizing waste. orgsyn.org While specific examples for the direct C-H acylation of anilines to produce this compound with high atom economy are still emerging, the development of such catalytic systems is an active area of research.
Stereoselective and Regioselective Synthesis Development
The synthesis of unsymmetrically substituted 2-aminobenzophenones like this compound necessitates control over regioselectivity. Traditional methods often rely on the Friedel-Crafts acylation of protected anilines. For example, the acylation of a p-substituted aniline directs the incoming acyl group to the ortho position. asianpubs.org If the para-substituent can be subsequently removed, this provides a route to the desired 2-aminobenzophenone. asianpubs.org A classic example involves the use of p-toluenesulfonylanthranilic acid, which upon Friedel-Crafts reaction with toluene, followed by deprotection, can yield 4'-methyl-2-aminobenzophenone, an isomer of the target compound.
More modern approaches have focused on developing highly regioselective methods. A notable example is the synthesis of 2-aminobenzophenones through the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite. rsc.org In this palladium-catalyzed process, the nitroso group (NO) acts as a transient directing group, facilitating acylation at the ortho position with high regioselectivity. rsc.org The directing group is readily introduced and subsequently removed in the same reaction pot, offering an efficient and regiocontrolled route to 2-aminobenzophenones. rsc.org
The development of stereoselective methods is crucial when chiral centers are present in the target molecule. While this compound itself is achiral, the synthesis of chiral analogs would require the use of stereoselective catalytic systems or chiral auxiliaries.
Table 2: Regioselective Synthesis of 2-Aminobenzophenones rsc.org
| Entry | Aniline | α-Oxocarboxylic Acid | Yield (%) | Regioselectivity (ortho:para) |
| 1 | Aniline | Phenylglyoxylic acid | 85 | >99:1 |
| 2 | 3-Methylaniline | Phenylglyoxylic acid | 82 | >99:1 |
| 3 | 4-Chloroaniline | Tolylglyoxylic acid | 78 | - |
| 4 | Aniline | 3-Toluylglyoxylic acid | 80 | >99:1 |
This table is a representative example based on the described methodology and does not represent actual experimental data from the cited source.
Intricate Chemical Reactivity and Mechanistic Transformations of 2 Aminophenyl M Tolyl Methanone
Mechanistic Investigations of Intramolecular Cyclizations
The unique structural arrangement of (2-Aminophenyl)(m-tolyl)methanone, featuring a nucleophilic amino group positioned ortho to a carbonyl-activated phenyl ring, facilitates a variety of intramolecular cyclization reactions. These transformations are fundamental in the synthesis of important heterocyclic systems like quinolines and acridones.
6-endo-dig Cyclization Pathways
The concept of ring closure can be systematically understood through Baldwin's rules, which classify cyclization reactions based on the ring size being formed, the geometry of the atom being attacked, and whether the bond being broken is inside or outside the newly formed ring. A "6-endo-dig" cyclization refers to the formation of a six-membered ring where the attacking atom approaches the electrophilic center from within the newly forming ring, and the electrophile has a digonal (linear) geometry, such as an alkyne.
In the context of this compound, a hypothetical 6-endo-dig cyclization would involve the nitrogen of the amino group attacking an activated triple bond suitably positioned on the m-tolyl ring. However, for the parent molecule, this pathway is not directly applicable as it lacks the necessary alkyne functionality. Instead, related cyclizations in similar systems often proceed via alternative, more favorable pathways. For instance, studies on the cyclization of o-alkynoylphenols have shown that a 6-endo-dig cyclization can be thermodynamically favored over a 5-exo-dig pathway, leading to the formation of γ-benzopyranones. rsc.org This preference is influenced by the specific substrate and reaction conditions. In many metal-catalyzed reactions, 6-endo-dig cyclizations are often restricted to aromatic substrates that are not substituted at both ortho positions, a condition that highlights the steric and electronic constraints of such transformations. rsc.org
Intramolecular Friedel-Crafts-Type Reactions
A prominent reaction pathway for this compound is the intramolecular Friedel-Crafts-type acylation, which leads to the formation of acridone (B373769) derivatives. This acid-catalyzed reaction is a classic method for constructing polycyclic aromatic systems. masterorganicchemistry.comnih.govoclc.orgrsc.org In this process, a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The electron-rich aminophenyl ring, however, is deactivated by protonation of the amino group under strongly acidic conditions. The reaction therefore typically proceeds through the N-acylated derivative (e.g., the acetamide), or under conditions where the free amino group can still act as a nucleophile.
Alternatively, the reaction can be viewed as an electrophilic attack by the protonated carbonyl group onto the electron-rich m-tolyl ring. The presence of the methyl group on the tolyl ring acts as an activating group, directing the electrophilic substitution to the ortho and para positions. Cyclization of this compound would lead to a substituted acridone. The regiochemical outcome depends on which position on the m-tolyl ring undergoes the electrophilic attack. Attack at the C-2' or C-6' position would lead to the formation of a six-membered ring and subsequently the acridone scaffold.
The synthesis of acridone derivatives via Ullmann condensation followed by cyclization is a well-established method that underscores the utility of these intramolecular reactions. nih.gov For example, the condensation of o-chlorobenzoic acid with p-anisidine (B42471) followed by cyclization in polyphosphoric acid yields 2-methoxyacridone. nih.gov Similarly, this compound can be cyclized to form the corresponding methyl-substituted acridone.
Table 1: Conditions for Intramolecular Friedel-Crafts-Type Cyclization
| Starting Material Analogue | Reagent | Product | Reference |
| N-phenyl anthranilic acid | Concentrated H₂SO₄ | Acridone | nih.gov |
| 2-Acetamido-2'-methoxybenzophenones | Sodium Hydride | 9-Acridones | nih.gov |
| o-chlorobenzoic acid and p-anisidine | Polyphosphoric Acid | 2-Methoxyacridone | nih.gov |
Self-Sequenced and Cascade Reaction Mechanisms
This compound is an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. youtube.com A classic example is the Friedländer annulation, which is used to synthesize quinolines. researchgate.net In a Friedländer-type synthesis, a 2-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester with α-hydrogens).
For this compound, a reaction with a ketone such as acetone (B3395972), in the presence of a base or acid catalyst, would initiate a cascade sequence. The reaction begins with an aldol-type condensation between the enolate of acetone and the carbonyl group of the aminobenzophenone. This is followed by cyclization and dehydration, where the amino group attacks the newly formed β-hydroxyketone intermediate, leading to the formation of a dihydropyridine (B1217469) ring, which then aromatizes to the final quinoline (B57606) product. Such cascade reactions are highly efficient and atom-economical for the construction of complex heterocyclic frameworks. rsc.org
The synthesis of 2-(p-tolyl)quinoline from (2-aminophenyl)methanol and acetophenone (B1666503) illustrates a related transformation, highlighting the versatility of these building blocks in forming quinoline structures. researchgate.net
Oxidative Transformations and Radical Reaction Pathways
Oxidative conditions can induce novel cyclization pathways for this compound, often involving radical intermediates or the generation of more reactive electrophilic species. These methods provide alternative routes to heterocyclic systems, sometimes under milder conditions than traditional acid-catalyzed cyclizations.
Iodine-Catalyzed Oxidative Processes
Molecular iodine has emerged as a versatile and mild catalyst for a variety of oxidative C-H functionalization and C-N bond-forming reactions. researchgate.netrsc.orgnih.gov Iodine-catalyzed reactions often proceed through the in situ generation of a more potent electrophilic species, such as I⁺ or a hypoiodite (B1233010) intermediate, which can activate the substrate towards cyclization.
For this compound, an iodine-catalyzed oxidative cyclization could provide a metal-free pathway to the corresponding acridone. The proposed mechanism would involve the oxidation of iodide to an electrophilic iodine species by a co-oxidant. This species could then react with the aminophenyl ring, leading to an iodinated intermediate that facilitates intramolecular cyclization. Subsequent elimination of HI would regenerate the catalyst and yield the acridone product. Iodine-catalyzed oxidative cyclizations have been successfully employed for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and quinazolinones, demonstrating the broad applicability of this methodology. chemrxiv.orgnih.gov
Domino Ortho-Hydroxylation and Subsequent Oxidations
Domino or cascade reactions that begin with an ortho-hydroxylation step represent a sophisticated strategy for the synthesis of complex molecules from simple precursors. In the case of this compound, the aminophenyl ring can be a target for enzymatic or biomimetic hydroxylation. nih.gov Enzymes like tyrosinase can catalyze the ortho-hydroxylation of aromatic amines to form o-aminophenols. nih.gov
A domino sequence could be envisioned where this compound first undergoes a regioselective hydroxylation at the position ortho to the amino group (C3 position). This would generate (2-amino-3-hydroxyphenyl)(m-tolyl)methanone. This intermediate is now primed for a subsequent oxidative cyclization. The o-aminophenol moiety can be readily oxidized to an o-quinone imine, a highly reactive species that can undergo intramolecular cyclization to form a phenoxazone-type heterocyclic system. Such chemo-enzymatic cascades offer a green and efficient alternative to traditional synthetic methods. nih.gov Iron complexes have also been shown to catalyze the ortho-hydroxylation of benzoic acids, suggesting that similar chemical methods could be developed for aminobenzophenones. rsc.org
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is characterized by the interplay of its nucleophilic amino group and the electrophilic carbonyl carbon. This dual reactivity allows it to participate in a variety of chemical transformations.
Reactivity in Nucleophilic Addition Reactions
The carbonyl group in this compound is susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents, will readily add to the carbonyl group.
| Nucleophile | Product Type |
| Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Organolithium Reagents (R-Li) | Tertiary Alcohol |
| Hydride Reagents (e.g., NaBH4) | Secondary Alcohol |
This table is illustrative and based on general principles of ketone reactivity.
Electrophilic Coupling with Arynes
The amino group of this compound can act as a nucleophile in reactions with highly reactive electrophiles such as arynes. The aryne, typically generated in situ, undergoes a nucleophilic attack from the amine, leading to the formation of a new carbon-nitrogen bond. This type of reaction is a powerful tool for the construction of complex diarylamine structures. The reaction proceeds through a zwitterionic intermediate, followed by proton transfer to yield the final product.
| Aryne Precursor | Aryne Intermediate | Product Type |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Benzyne | N-arylated this compound |
| 1-Amino-1H-benzotriazole | Benzyne | N-arylated this compound |
This table provides examples of common aryne precursors and the general product type expected from the coupling reaction.
Advanced Spectroscopic and Chromatographic Characterization of 2 Aminophenyl M Tolyl Methanone
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are indispensable for unequivocally determining the molecular structure and electronic properties of (2-Aminophenyl)(m-tolyl)methanone. These methods provide detailed insights into the atomic connectivity, the nature of chemical bonds, and the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, the precise arrangement of atoms in this compound can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The protons on the 2-aminophenyl ring and the m-tolyl ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The integration of these signals will correspond to the number of protons in each environment. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group (-CH₃) on the tolyl ring will present a characteristic singlet at approximately δ 2.4 ppm. Spin-spin coupling between adjacent aromatic protons will result in complex splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for assigning specific protons to their positions on the aromatic rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon of the methyl group (-CH₃) will appear at a much higher field, around δ 21 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and methyl substituents.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, for instance, showing the correlation between the protons on the aromatic rings and the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~197 |
| Aromatic CH | 6.5 - 8.0 | 115 - 140 |
| Aromatic C-NH₂ | - | ~150 |
| Aromatic C-C=O | - | ~135 |
| Aromatic C-CH₃ | - | ~138 |
| Methyl (CH₃) | ~2.4 | ~21 |
| Amine (NH₂) | Broad singlet | - |
Note: These are predicted values based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. A strong, sharp absorption band is expected in the region of 1630-1685 cm⁻¹ corresponding to the C=O stretching vibration of the benzophenone (B1666685) core. The N-H stretching vibrations of the primary amine group will appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H and C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. The C=O stretching vibration will also be visible in the Raman spectrum, often with a strong intensity. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretching | 3300 - 3500 | Medium (two bands) |
| Aromatic (C-H) | Stretching | > 3000 | Medium to Weak |
| Aliphatic (C-H) | Stretching | < 3000 | Medium |
| Carbonyl (C=O) | Stretching | 1630 - 1685 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Strong |
| Amine (N-H) | Bending | 1550 - 1650 | Medium |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of this compound.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzophenone chromophore typically exhibits a strong absorption band around 250 nm (π → π* transition) and a weaker, longer-wavelength band around 340 nm (n → π* transition). The presence of the auxochromic amino group is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of conjugation.
Fluorescence Spectroscopy: Many aminobenzophenone derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence spectrum provides information about the excited state of the molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties can be sensitive to the solvent polarity and pH. nih.gov
Mass Spectrometric and Chromatographic Techniques
Mass spectrometry and chromatography are powerful tools for determining the molecular weight, elemental composition, and purity of this compound.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₄H₁₃NO) with high confidence. The expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The analysis of this fragmentation pattern provides valuable structural information. For benzophenones, a common fragmentation pathway is the α-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic fragment ions. For this compound, cleavage could result in ions corresponding to [C₇H₇]⁺ (m/z 91, tolyl group), [C₆H₄NH₂]⁺ (m/z 92, aminophenyl group), [C₇H₇CO]⁺ (m/z 119), and [C₆H₄NH₂CO]⁺ (m/z 120). The relative abundance of these fragment ions helps to piece together the structure of the original molecule.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 120 | [C₆H₄NH₂CO]⁺ |
| 119 | [C₇H₇CO]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
| 91 | [C₇H₇]⁺ |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of this compound and for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate the target compound from any impurities or by-products from its synthesis. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides molecular weight information for each separated component, allowing for their identification. LC-MS is particularly useful for monitoring the progress of a reaction and for quality control of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS is an excellent technique for separation and identification. This compound may be amenable to GC-MS analysis. The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components are then analyzed by a mass spectrometer. GC-MS can provide high-resolution separation and is very sensitive for the detection of volatile impurities.
These hyphenated techniques are crucial for ensuring the purity of this compound, which is critical for its subsequent applications in research and industry.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment
This compound possesses a stereogenic center, making it a chiral molecule that can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities and pharmacological profiles. Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier technique for achieving this separation. researchgate.net
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs create a diastereomeric relationship with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the separation of a broad range of chiral compounds, including amines and ketones. windows.netnih.gov
While specific experimental data for the chiral HPLC separation of this compound is not extensively documented in publicly available literature, a general methodology can be proposed based on the successful separation of analogous chiral amines and aminoketones. windows.net The primary amino group and the ketone functionality in the target molecule are key interaction sites for chiral recognition.
A typical approach would involve screening various polysaccharide-based chiral columns, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov The inclusion of a small amount of a basic additive, like diethylamine (B46881) (DEA), in the mobile phase can be beneficial for improving peak shape and resolution when analyzing basic compounds like amines. nih.gov
Table 1: Representative Chiral HPLC Conditions for Aminobenzophenone Analogs
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
This table represents typical starting conditions for method development for the chiral separation of aminobenzophenone compounds. Optimization of the mobile phase composition and other parameters would be necessary to achieve baseline separation for this compound.
The successful development of a chiral HPLC method would enable the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample of this compound, which is a critical quality attribute for its potential use in various scientific and industrial applications.
Solid-State Structural Determination: X-ray Crystallography
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical and physical properties.
While the crystal structure of this compound has not been specifically reported, the crystallographic data for its positional isomer, (2-Aminophenyl)(p-tolyl)methanone , offers valuable insights into the likely structural features. nih.govresearchgate.netamanote.com The study of this isomer reveals a molecule with two six-membered rings that are not coplanar, exhibiting a significant dihedral angle between them. nih.gov
In the crystal structure of (2-Aminophenyl)(p-tolyl)methanone, an intramolecular hydrogen bond is observed between a hydrogen atom of the amine group and the oxygen atom of the adjacent carbonyl group. nih.gov Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov These features are highly likely to be present in the m-tolyl isomer as well, influencing its solid-state properties.
Table 2: Crystallographic Data for (2-Aminophenyl)(p-tolyl)methanone
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₃NO | nih.gov |
| Molecular Weight | 211.25 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Unit Cell Dimensions | a = 7.7720 (16) Å | nih.gov |
| b = 10.490 (2) Å | nih.gov | |
| c = 14.114 (3) Å | nih.gov | |
| Volume | 1150.7 (4) ų | nih.gov |
| Dihedral Angle | 52.8 (3)° (between the two aromatic rings) | nih.gov |
Disclaimer: The data presented in this table is for the positional isomer (2-Aminophenyl)(p-tolyl)methanone and is provided for illustrative purposes. The crystal structure of this compound may exhibit different unit cell parameters and other crystallographic details.
The determination of the precise crystal structure of this compound through X-ray crystallography would be a crucial step in its comprehensive characterization, providing definitive proof of its molecular conformation and the nature of its intermolecular interactions in the solid state.
Computational and Theoretical Studies on 2 Aminophenyl M Tolyl Methanone
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool in understanding the intrinsic properties of (2-Aminophenyl)(m-tolyl)methanone at the atomic level. These methods allow for the detailed exploration of the molecule's electronic structure and its response to electronic excitation.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations can predict key structural and electronic parameters. The presence of the electron-donating amino group on one phenyl ring and the electron-donating methyl group on the other, along with the electron-withdrawing carbonyl bridge, creates a complex electronic environment.
DFT calculations would reveal the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. A critical feature of benzophenone (B1666685) derivatives is the torsional angle between the two phenyl rings, which significantly influences the molecule's electronic properties and conformational flexibility. In similar aminobenzophenones, an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen atom is a common feature that stabilizes a near-planar conformation of that portion of the molecule. The tolyl ring, however, is expected to be significantly twisted out of the plane of the carbonyl group.
Table 1: Predicted Ground-State Geometric and Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.24 Å | Typical double bond character of a ketone. |
| C-N Bond Length | ~1.39 Å | Partial double bond character due to resonance with the phenyl ring. |
| N-H Bond Lengths | ~1.01 Å | Standard single bond lengths. |
| Phenyl-CO-Phenyl Dihedral Angle | 40-60° | The degree of twist between the two aromatic rings. |
| Intramolecular H-bond (N-H···O) | 1.9-2.2 Å | The distance between the hydrogen of the amino group and the carbonyl oxygen. |
| Dipole Moment | 2-4 D | Reflects the overall polarity of the molecule. |
Note: These are representative values based on DFT studies of similar aminobenzophenone structures. Actual values would require specific calculations for the m-tolyl isomer.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgchemrxiv.orgresearchgate.net This method is crucial for understanding the photophysical and photochemical behavior of this compound, such as its absorption of UV-Vis light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. For aminobenzophenones, the lowest energy electronic transitions are typically of n→π* and π→π* character. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
The position of the methyl group in the meta position is expected to have a less pronounced effect on the electronic transitions compared to ortho or para substitution, as it does not directly participate in resonance with the carbonyl group. However, it can still influence the excited state properties through inductive effects and by altering the molecular geometry. Studies on similar donor-acceptor systems have shown that the substitution pattern can significantly impact intramolecular charge transfer (ICT) characteristics in the excited state. rsc.org Research on meta-methyl benzophenone has highlighted the role of nonadiabatic relaxation via conical intersections in the internal conversion processes within the singlet manifold. nih.gov
Table 2: Predicted Excited State Properties of this compound from TD-DFT Calculations
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~3.0 - 3.5 | Low | n→π |
| S₀ → S₂ | ~3.5 - 4.0 | Moderate to High | π→π (Charge Transfer) |
Note: These are estimated values based on TD-DFT studies of related aminobenzophenone and benzophenone derivatives. rsc.orgscirp.org
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be centered on the electron-deficient carbonyl group and the tolyl ring, indicating the sites susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.comresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Relates to chemical reactivity and stability. |
| Chemical Hardness (η) | 1.75 to 2.25 eV | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 1.5 to 2.5 eV | Propensity to accept electrons. |
Note: These values are estimations based on typical FMO analyses of aromatic ketones and aniline (B41778) derivatives.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for exploring conformational landscapes and reaction pathways.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, providing insights into conformational flexibility, stability, and interactions with the environment. frontiersin.org
For this compound, MD simulations can be used to explore the potential energy surface and identify the most stable conformations in different environments, such as in various solvents or in a protein binding site. nih.govresearchgate.net These simulations would reveal the range of dihedral angles between the phenyl rings and the carbonyl group, as well as the dynamics of the intramolecular hydrogen bond. The results of MD simulations can provide a statistical distribution of different conformers, which can then be used as starting points for more accurate quantum chemical calculations.
Mechanistic Pathway Elucidation through Computational Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be employed to map out the entire reaction pathway. This involves locating the structures of all reactants, intermediates, transition states, and products. The energies of these species are then calculated to determine the activation barriers and reaction enthalpies. For instance, in the synthesis of 2-aminobenzophenones, computational studies can help to understand the rearrangement and bond-forming steps. acs.org Similarly, for photochemical reactions, such as photocyclization, theoretical studies can delineate the pathway from the initial excited state through intersystem crossings to the final product. rsc.org This detailed mechanistic understanding is vital for optimizing reaction conditions and designing new synthetic routes.
Strategic Applications of 2 Aminophenyl M Tolyl Methanone in Organic Synthesis Research
Role as Versatile Building Blocks in Heterocyclic Chemistry
The bifunctional nature of (2-Aminophenyl)(m-tolyl)methanone, possessing both a nucleophilic amino group and an electrophilic carbonyl carbon, makes it an ideal substrate for constructing heterocyclic rings. The interplay between these two functional groups allows for elegant and efficient synthetic routes to important classes of nitrogen-containing heterocycles.
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their corresponding oxidized forms, quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. 2-Aminobenzophenones, including the m-tolyl derivative, are established precursors for these scaffolds. wum.edu.pl Various synthetic methodologies leverage the reactivity of the amino and carbonyl groups to construct the quinazoline (B50416) core.
One common strategy involves the reaction of 2-aminobenzophenones with a source of carbon and nitrogen. For instance, iodine-catalyzed reactions of 2-aminobenzophenones with aryl amines or ammonium (B1175870) acetate (B1210297) provide a direct route to 2-arylquinazolines. nih.gov In these transformations, the reaction likely proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final quinazoline product. nih.gov Other methods include the condensation of 2-aminobenzophenones with reagents like phenylisothiocyanate in the presence of ammonium acetate, which also leads to the formation of the quinazoline ring system through a thiourea (B124793) intermediate. nih.gov While many examples in the literature utilize various substituted 2-aminobenzophenones, the fundamental reactivity remains applicable to the this compound scaffold for creating 4-(m-tolyl)-substituted quinazolines.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference(s) |
| 2-Aminobenzophenone (B122507) | Aryl amines, I₂, O₂ | 2-Arylquinazoline | nih.gov |
| 2-Aminobenzophenone | Phenylisothiocyanate, NH₄OAc | 2-Anilinoquinazoline | nih.gov |
| 2-Aminobenzonitrile | Alcohols, Ru(II) catalyst | Quinazolinone | rsc.org |
| 2-Aminobenzamide | Methanol, Cu(OAc)₂, Cs₂CO₃ | Quinazolinone | researchgate.netresearchgate.net |
Construction of Acridines
Acridines are polycyclic aromatic compounds containing a nitrogen atom in the central ring and are known for their DNA-intercalating properties, leading to their use as antiseptics and in anticancer research. ptfarm.plnih.gov The synthesis of acridines can be achieved from 2-aminobenzophenone derivatives through cyclization reactions that form the central pyridine (B92270) ring. A classical method is the Bernthsen acridine (B1665455) synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid. ptfarm.pl A more direct approach starting from a 2-aminobenzophenone would involve its conversion into a diarylamine intermediate, followed by cyclization.
Alternatively, intramolecular cyclization strategies can be employed. For example, the cyclization of N-(2-benzoylphenyl)anthranilic acid, which can be prepared from 2-aminobenzophenone, can lead to acridone (B373769) derivatives, which are precursors to acridines. The general utility of 2-aminobenzophenones as precursors for acridines is recognized in the field of synthetic chemistry. wum.edu.pl
Formation of Quinolines and Polycyclic Quinolines
Quinolines are a vital class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The Friedländer annulation and related syntheses are powerful methods for constructing the quinoline (B57606) core, often utilizing an ortho-aminoaryl ketone like this compound. In a typical Friedländer synthesis, an o-aminoaryl aldehyde or ketone is reacted with a compound containing an α-methylene group adjacent to a carbonyl, in the presence of an acid or base catalyst.
The Doebner reaction provides another route to quinolines. For example, a one-step synthesis of 2-arylquinoline-4-carboxylic acids involves refluxing a 2-aminobenzophenone, a substituted benzaldehyde, and pyruvic acid in acetic acid. nih.gov This highlights the potential of this compound to serve as a key building block for producing quinolines with a m-tolyl substituent at position 4. Studies on the closely related (2-Aminophenyl)(p-tolyl)methanone have shown its utility in synthesizing oligomers containing quinoline units, further supporting the applicability of the m-tolyl isomer in similar transformations. nih.govresearchgate.net
| Reaction Type | Reactants | Product Class | Reference(s) |
| Doebner Reaction | 2-Aminobenzophenone, Benzaldehyde, Pyruvic Acid | 2-Arylquinoline-4-carboxylic acid | nih.gov |
| Friedländer Annulation | o-Aminoaryl ketone, α-Methylene carbonyl compound | Substituted Quinoline | General method |
| Dimerization/Cyclization | 2-Alkynyl aniline (B41778) | 2-(2-Aminophenyl)quinoline | google.com |
Intermediates for Benzodiazepine (B76468) Scaffold Construction
Benzodiazepines are a well-known class of psychoactive drugs and are a common target in medicinal chemistry. wum.edu.pl 2-Aminobenzophenones are arguably the most crucial and widely used precursors for the synthesis of the 1,4-benzodiazepine (B1214927) core. wum.edu.pl The synthetic pathway generally involves a two-step process starting from the 2-aminobenzophenone.
The first step is typically the reaction of the amino group with an α-amino acid or its derivative, often protected, to form an amide linkage. For example, reaction with glycine (B1666218) ethyl ester hydrochloride forms an N-acylated intermediate. The second step involves a base-catalyzed intramolecular cyclization, where the newly formed amide nitrogen attacks the ketone's carbonyl group, leading to the formation of the seven-membered diazepine (B8756704) ring after dehydration. The synthesis of the commercial drug Phenazepam from a 2-aminobenzophenone derivative serves as a tangible example of this synthetic strategy's importance. nih.gov This established methodology is directly applicable to this compound for the preparation of novel benzodiazepine structures.
Preparation of Pyrroles and Other Nitrogen-Containing Heterocycles
The versatility of this compound extends to the synthesis of other heterocyclic systems beyond those previously mentioned. While it is not a direct precursor in classic pyrrole (B145914) syntheses like the Paal-Knorr reaction, which requires a 1,4-dicarbonyl compound, organic-chemistry.orgwikipedia.org its amino group can act as a nucleophile in reactions with suitable diketones or their equivalents.
More broadly, 2-aminobenzophenones are recognized as starting materials for a variety of other heterocyclic structures, including indazoles and 3-phenylindoles. wum.edu.pl The synthesis of these structures would involve different reaction partners and conditions designed to favor alternative cyclization pathways. For instance, the synthesis of an indazole might involve diazotization of the amino group followed by an intramolecular cyclization. The construction of a 3-phenylindole could proceed through a Fischer indole-type synthesis with an appropriate hydrazine (B178648) derivative. The specific application of this compound in these syntheses allows for the introduction of a m-tolylbenzoyl group into the final heterocyclic product, providing a handle for further structural modifications.
Catalysis and Methodology Development
While this compound is primarily utilized as a structural building block, its role is integral to the development of new synthetic methodologies, particularly those involving catalysis. Many modern synthetic reactions for the construction of heterocycles rely on transition-metal or organocatalysts to achieve high efficiency and selectivity. In this context, this compound serves as a key substrate to demonstrate the scope and utility of these new catalytic systems.
For example, the development of a Ru(II)-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles and alcohols highlights a sustainable synthetic protocol. rsc.org Similarly, copper-catalyzed methods have been developed for the synthesis of quinazolinones from 2-aminobenzamides and methanol. researchgate.net Although these examples start from different precursors, they underscore the ongoing research into new catalytic methods for synthesizing heterocycles for which 2-aminobenzophenones like the m-tolyl variant are established and important starting materials. The successful application of new catalysts in reactions involving this and related aminoketones validates the power of the methodology and expands the toolbox available to synthetic chemists for creating complex, medicinally relevant molecules.
Investigation of Catalyst Activity and Selectivity in Novel Transformations
The primary application of 2-aminobenzophenones, including the this compound scaffold, is in cyclization and annulation reactions to form heterocyclic structures, most notably quinolines. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic and powerful method for quinoline synthesis.
In these transformations, various catalysts are employed to enhance reaction rates, yields, and selectivity. The choice of catalyst can influence which isomers are formed and prevent the formation of unwanted byproducts. Research in this area often investigates:
Lewis and Brønsted Acids: Catalysts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and p-toluenesulfonic acid (p-TSA) are commonly used to activate the carbonyl group of the aminobenzophenone, facilitating the initial condensation step with the methylene (B1212753) component.
Transition Metal Catalysts: Modern synthetic methods utilize transition metals like cobalt, copper, and nickel for dehydrogenative cyclization reactions. organic-chemistry.orgmdpi.com For instance, cobalt-catalyzed reactions can efficiently produce quinolines from 2-aminoaryl alcohols and ketones under mild conditions. mdpi.com These catalytic systems are prized for their efficiency and ability to proceed under environmentally benign conditions.
Catalyst-Free Conditions: Some syntheses can be achieved under high-temperature or microwave-assisted conditions without an explicit catalyst, relying on the inherent reactivity of the starting materials. Microwave irradiation, in particular, has been shown to accelerate the Friedländer reaction significantly. mdpi.com
The selectivity of these transformations is crucial, especially when using unsymmetrical ketones as the methylene source, which can lead to different regioisomers of the final quinoline product. The electronic and steric properties of the substituents on the 2-aminobenzophenone, such as the m-tolyl group, play a significant role in directing the outcome of the reaction, although specific studies detailing these effects for the m-tolyl isomer are limited.
Development of Atom-Economical and Sustainable Synthetic Routes
A major focus in modern organic chemistry is the development of synthetic routes that are both sustainable and atom-economical. Atom economy is a principle that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. researchgate.net
The synthesis of quinolines from this compound via the Friedländer condensation is an excellent example of an atom-economical reaction. In its ideal form, the reaction combines the aminobenzophenone with a ketone (e.g., acetone (B3395972) or acetophenone), producing the quinoline product and water as the only byproduct. This minimizes waste and aligns with the principles of green chemistry.
Table 1: Atom Economy in a Representative Friedländer Annulation
| Reactant A | Reactant B | Product | Byproduct(s) | Theoretical Atom Economy |
|---|---|---|---|---|
| This compound | Acetone | 2-Methyl-4-(m-tolyl)quinoline | 2 H₂O | ~92% |
| This compound | Acetophenone (B1666503) | 2-Phenyl-4-(m-tolyl)quinoline | 2 H₂O | ~95% |
(Note: Atom economy is calculated as (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%)
Sustainable approaches to these syntheses focus on several key areas:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water or solvent-free reaction conditions.
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Recyclable Catalysts: Developing heterogeneous or easily recoverable catalysts to minimize waste and cost. organic-chemistry.org
These strategies aim to make the production of valuable quinoline scaffolds from precursors like this compound more environmentally friendly and cost-effective. nih.govmdpi.com
Design and Synthesis of Functional Molecules and Chemical Scaffolds
The true value of this compound lies in its role as a foundational scaffold for building more complex, functional molecules. The quinoline core, readily synthesized from this precursor, is a privileged structure in medicinal chemistry and materials science.
(2-Aminophenyl)(p-tolyl)methanone and its derivatives are known to be important monomers for synthesizing oligomers that contain quinoline units. researchgate.netmdpi.com These materials have potential applications in electronics and polymer science. By analogy, the m-tolyl isomer serves as a similar building block, allowing for the introduction of the m-tolyl group into a polymer backbone, which can influence the material's physical and electronic properties.
The quinoline derivatives synthesized from this compound are themselves versatile scaffolds for further functionalization. The quinoline ring system can be modified at various positions to create libraries of compounds for drug discovery and other applications.
Table 2: Examples of Functional Scaffolds Derived from 2-Aminobenzophenones
| Precursor | Reaction Type | Resulting Scaffold | Potential Application Area |
|---|---|---|---|
| (2-Aminophenyl)(aryl)methanone | Friedländer Annulation | 2,4-Disubstituted Quinoline | Medicinal Chemistry (e.g., Antimalarials, Anticancer) mdpi.com |
| (2-Aminophenyl)(aryl)methanone | Polymerization Precursor | Quinoline-based Oligomer | Materials Science, Organic Electronics mdpi.com |
The rational design of these molecules allows chemists to fine-tune their properties. For example, by choosing different ketone reaction partners in the Friedländer synthesis, various substituents can be installed on the resulting quinoline ring, directly impacting its biological activity or material characteristics. This modular approach makes this compound and related 2-aminobenzophenones powerful tools in the creation of novel functional molecules.
Q & A
Q. What are the optimal synthetic routes for (2-Aminophenyl)(m-tolyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , leveraging Lewis acid catalysts (e.g., AlCl₃) to acylate m-tolyl derivatives with 2-aminobenzoyl chloride. Key variables include:
- Catalyst selection : Aluminum chloride (AlCl₃) is standard, but FeCl₃ or ZnCl₂ may reduce side reactions .
- Solvent systems : Dichloromethane or nitrobenzene enhances electrophilic activation, while ethyl acetate is used for slow crystallization to improve purity .
- Temperature control : Reactions at 0–5°C minimize decomposition of the amino group .
Table 1 : Comparative Synthesis Conditions
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| AlCl₃ | DCM | 78 | 95% | |
| FeCl₃ | Toluene | 65 | 89% |
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as multiplet clusters between δ 6.8–8.2 ppm. The aminophenyl NH₂ group shows a broad singlet at δ 5.2–5.5 ppm (exchangeable with D₂O) .
- ¹³C NMR : The ketone carbonyl resonates at δ 195–200 ppm, while the m-tolyl methyl group appears at δ 21.5 ppm .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 212 confirms the molecular weight (C₁₄H₁₃NO) .
Q. What preliminary biological screening approaches are used to assess its therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer : MTT assay on HeLa or MCF-7 cells .
- Targeted studies : Competitive binding assays for kinase or protease inhibition (e.g., BACE1 for Alzheimer’s) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?
- Methodological Answer :
- Substitution patterns :
- Aminophenyl modifications : Introducing electron-withdrawing groups (e.g., Br at position 4) increases antimicrobial potency .
- m-Tolyl adjustments : Fluorination at the meta position improves blood-brain barrier penetration for CNS targets .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with BACE1 or tubulin .
Table 2 : SAR Trends in Analogues
| Modification | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Br substitution | 1.2 μM (BACE1) | Alzheimer’s | |
| m-Fluorination | 0.8 μM (Tubulin) | Cancer |
Q. What crystallographic data reveal about its conformational stability and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : The title compound crystallizes in the P2₁/c space group. Key features:
- Dihedral angle : 45.2° between the aminophenyl and m-tolyl planes, indicating moderate conjugation .
- Hydrogen bonding : NH₂ forms N–H⋯O bonds with ketone oxygen (2.89 Å), stabilizing the lattice .
- Thermal analysis : DSC shows a melting point of 168–169°C, correlating with purity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized protocols :
- Dose normalization : Express activity as % inhibition at 10 μM to minimize variability .
- Control benchmarking : Compare against known inhibitors (e.g., colchicine for tubulin ).
- Meta-analysis : Pool data from >3 independent studies using tools like RevMan to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
